Synthetic Route Validation: 93% Yield in Chlorination of 6-Oxopyrimidine Precursor
Ethyl 2-(4-chloropyrimidin-5-yl)acetate is synthesized via POCl₃-mediated chlorination of ethyl 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetate, achieving a 93% isolated yield under reflux conditions . This high-yielding, reproducible route is documented in patent literature (WO2012/110773, WO2014/27199) and provides a validated entry point to the 4-chloropyrimidine scaffold [1]. While alternative synthetic approaches exist—such as esterification of 4-chloro-5-pyrimidineacetic acid —the POCl₃ chlorination route yields a product with defined LCMS characteristics (retention time 5.09 min; m/z 201.0, 203.1 [M+H]⁺) and ¹H NMR spectral identity (δ 8.93, 8.61, 4.21, 3.76, 1.28) , establishing a benchmark for quality control and batch-to-batch reproducibility.
| Evidence Dimension | Synthetic yield and product characterization |
|---|---|
| Target Compound Data | 93% yield; LCMS RT 5.09 min, m/z 201.0, 203.1; ¹H NMR: δ 8.93 (s, 1H), 8.61 (s, 1H), 4.21 (q, 2H), 3.76 (s, 2H), 1.28 (t, 3H) |
| Comparator Or Baseline | Alternative route via esterification of 4-chloro-5-pyrimidineacetic acid (yield not quantified in available sources) |
| Quantified Difference | 93% yield achieved; full spectroscopic characterization provided |
| Conditions | POCl₃ (6 mL) with ethyl 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetate (0.868 g, 4.77 mmol), reflux 5 min, aqueous work-up with DCM extraction |
Why This Matters
A documented 93% yield and fully characterized spectroscopic profile reduce synthesis risk and enable reliable procurement decisions for multi-step medicinal chemistry campaigns.
- [1] Patent WO2012/110773 A1. Pyrimidine derivatives as kinase inhibitors. 2012. View Source
